2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE
Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE typically involves multi-step reactions. One common method includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, in the presence of an oxidizing agent.
Coupling with the benzothiadiazole moiety: This can be done through a nucleophilic substitution reaction where the benzimidazole derivative reacts with a halogenated benzothiadiazole compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The amino group on the oxadiazole ring can be oxidized to form nitro derivatives.
Reduction: The nitro groups, if present, can be reduced back to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and benzothiadiazole moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Solvents: Dimethyl sulfoxide, acetonitrile, and toluene are commonly used solvents for these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these nitro groups back to amino groups.
Scientific Research Applications
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE exerts its effects involves several molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Protein Binding: It can bind to specific proteins, inhibiting their activity and affecting cellular processes.
Signal Transduction Pathways: The compound may interfere with key signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(5-bromo-2-hydroxy-3-nitrobenzylidene)acetohydrazide
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
Uniqueness
What sets 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE apart from similar compounds is its unique combination of heterocyclic rings, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N8O2S/c1-9-6-7-11-15(25-29-24-11)14(9)21-13(27)8-26-12-5-3-2-4-10(12)20-18(26)16-17(19)23-28-22-16/h2-7H,8H2,1H3,(H2,19,23)(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRSJUDQBXOCQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.